Isonicotinamide, N-(hydroxymethyl)-
Overview
Description
Isonicotinamide, N-(hydroxymethyl)- is a derivative of isonicotinamide, which is the amide form of isonicotinic acid. This compound is known for its significant roles and application prospects in pharmaceutical, medical, and materials sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonicotinamide, N-(hydroxymethyl)- can be synthesized through various methods. One common approach involves the reaction of isonicotinamide with formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of isonicotinamide, N-(hydroxymethyl)- often involves the use of nitrile hydratase enzymes. For instance, a thermophilic nitrile hydratase from Carbonactinospora thermoautotrophicus has been used to produce isonicotinamide with high efficiency. This method involves culturing a recombinant strain of E. coli in a fermenter, resulting in high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Isonicotinamide, N-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isonicotinic acid derivatives, while substitution reactions can produce a variety of functionalized isonicotinamide compounds .
Scientific Research Applications
Isonicotinamide, N-(hydroxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of tuberculosis and other infectious diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of isonicotinamide, N-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: The parent compound, which lacks the hydroxymethyl group.
Nicotinamide: An isomer with the carboxamide group in the 3-position.
Thionicotinamide: A derivative with a thiocarbonyl group instead of the carbonyl group
Uniqueness
Isonicotinamide, N-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications .
Properties
IUPAC Name |
N-(hydroxymethyl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4,10H,5H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYWJVBHDBOSNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159327 | |
Record name | Isonicotinamide, N-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13538-44-8 | |
Record name | N-(Hydroxymethyl)isonicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013538448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC120640 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinamide, N-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(HYDROXYMETHYL)ISONICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV15BV5BQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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